molecular formula C7H5F2NO2 B13420774 2,4-Difluoro-3-hydroxybenzamide CAS No. 479091-07-1

2,4-Difluoro-3-hydroxybenzamide

Katalognummer: B13420774
CAS-Nummer: 479091-07-1
Molekulargewicht: 173.12 g/mol
InChI-Schlüssel: GRNJIIQTCVJMGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Difluoro-3-hydroxybenzamide is a chemical compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-hydroxybenzamide typically involves the introduction of fluorine atoms into the benzamide structure. One common method is the fluorination of 3-hydroxybenzamide using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Difluoro-3-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2,4-difluoro-3-oxobenzamide.

    Reduction: The compound can be reduced to form 2,4-difluoro-3-aminobenzamide.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed:

    Oxidation: 2,4-Difluoro-3-oxobenzamide.

    Reduction: 2,4-Difluoro-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4-Difluoro-3-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of bacterial cell division.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent, especially against drug-resistant bacterial strains.

    Industry: It is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-3-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial cell division protein FtsZ, which is crucial for bacterial replication. By binding to FtsZ, the compound disrupts the formation of the Z-ring, thereby inhibiting cell division and leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

    2,6-Difluoro-3-hydroxybenzamide: Similar in structure but with fluorine atoms at different positions.

    3,5-Difluoro-4-hydroxybenzamide: Another fluorinated benzamide with different substitution patterns.

Uniqueness: 2,4-Difluoro-3-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 2 and 4 positions enhances its stability and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

479091-07-1

Molekularformel

C7H5F2NO2

Molekulargewicht

173.12 g/mol

IUPAC-Name

2,4-difluoro-3-hydroxybenzamide

InChI

InChI=1S/C7H5F2NO2/c8-4-2-1-3(7(10)12)5(9)6(4)11/h1-2,11H,(H2,10,12)

InChI-Schlüssel

GRNJIIQTCVJMGL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(=O)N)F)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.